2,4,5-Trimethylbenzene-1,3-diol
Overview
Description
. It is a derivative of hydroquinone, featuring three methyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Reduction of 2,4,5-Trimethylbenzene-1,3-dione: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydroxylation of 2,4,5-Trimethylbenzene: This involves the direct hydroxylation of the benzene ring using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: The industrial production of 2,4,5-Trimethylbenzene-1,3-diol typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2,4,5-trimethylbenzene-1,3-dione using oxidizing agents like chromic acid (H2CrO4).
Reduction: The compound can be reduced back to 2,4,5-trimethylbenzene using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), hydrogen peroxide (H2O2), and palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2).
Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4,5-Trimethylbenzene-1,3-dione.
Reduction: 2,4,5-Trimethylbenzene.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
2,4,5-Trimethylbenzene-1,3-diol is used in various scientific research applications due to its antioxidant properties:
Chemistry: It is used as a stabilizer in organic synthesis to prevent oxidation of sensitive compounds.
Biology: The compound is used in biological studies to investigate oxidative stress and its effects on cellular components.
Industry: It is used in the manufacturing of polymers, resins, and other materials that require stabilization against oxidation.
Mechanism of Action
2,4,5-Trimethylbenzene-1,3-diol is similar to other hydroquinone derivatives, such as 2,3,5-trimethylbenzene-1,4-diol and 2,3,6-trimethylbenzene-1,4-diol. its unique structure and position of the hydroxyl groups on the benzene ring give it distinct chemical and physical properties. These differences influence its reactivity and applications in various fields.
Comparison with Similar Compounds
2,3,5-Trimethylbenzene-1,4-diol
2,3,6-Trimethylbenzene-1,4-diol
2,4,6-Trimethylbenzene-1,3-diol
Properties
IUPAC Name |
2,4,5-trimethylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)7(3)9(11)6(5)2/h4,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIDOPOPBBSDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574072 | |
Record name | 2,4,5-Trimethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20427-81-0 | |
Record name | 2,4,5-Trimethylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20427-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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